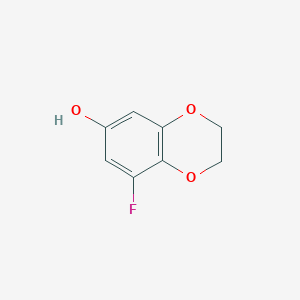
2-(2-methoxyethoxy)ethyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)ethyl methyl carbonate (2-MEMC) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid at room temperature and has a low vapor pressure. 2-MEMC is a versatile compound that can be used in a variety of chemical reactions and has been found to exhibit a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethoxy)ethyl methyl carbonate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and pesticides. It has also been used as a solvent for various chemical reactions, such as the synthesis of polymers and the production of nanomaterials. This compound has also been used in the study of enzyme kinetics and the characterization of proteins.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyethoxy)ethyl methyl carbonate is not completely understood. It is believed to interact with proteins and other biological molecules by forming hydrogen bonds with them. This interaction is thought to affect the structure and function of the proteins, leading to changes in their activity and behavior.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. It has also been found to affect the expression of several genes, including those involved in cell cycle regulation and apoptosis. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyethoxy)ethyl methyl carbonate has several advantages for use in laboratory experiments. It is a relatively stable compound and is not toxic at the concentrations typically used in experiments. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, this compound is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2-methoxyethoxy)ethyl methyl carbonate. It has been shown to have anti-inflammatory and anti-cancer properties, suggesting that it may have potential therapeutic applications. It may also be useful in the development of new drugs and pesticides, as well as in the development of new materials and nanomaterials. In addition, further research into the mechanism of action of this compound may reveal new ways to regulate the activity of proteins and other biological molecules.
Synthesemethoden
2-(2-methoxyethoxy)ethyl methyl carbonate can be synthesized using several different methods. The most common method is the reaction of 2-methoxyethanol with methyl chloroformate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction yields this compound as the primary product and small amounts of byproducts such as methanol and dimethyl carbonate.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxyethoxy)ethyl methyl carbonate involves the reaction of 2-methoxyethanol with methyl chloroformate, followed by reaction with ethylene glycol and subsequent esterification with methanol.", "Starting Materials": [ "2-methoxyethanol", "methyl chloroformate", "ethylene glycol", "methanol" ], "Reaction": [ "Step 1: 2-methoxyethanol is reacted with methyl chloroformate in the presence of a base catalyst such as triethylamine to form the intermediate 2-(methoxycarbonyloxy)ethyl methyl ether.", "Step 2: Ethylene glycol is added to the reaction mixture and heated to form the intermediate 2-(2-methoxyethoxy)ethyl methyl carbonate.", "Step 3: The intermediate is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, 2-(2-methoxyethoxy)ethyl methyl carbonate." ] } | |
CAS-Nummer |
141814-27-9 |
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



